molecular formula C13H11BF2O3 B581127 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid CAS No. 1256358-53-8

5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid

Cat. No.: B581127
CAS No.: 1256358-53-8
M. Wt: 264.035
InChI Key: LJXTUAJFEOPZEL-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of fluorine atoms and a boronic acid functional group, which makes it a valuable reagent in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid primarily undergoes Suzuki–Miyaura coupling reactions , where it reacts with various aryl halides to form biaryl compounds . This reaction is facilitated by palladium catalysts and is known for its mild reaction conditions and high functional group tolerance.

Common Reagents and Conditions:

    Palladium catalysts: (e.g., palladium acetate)

    Ligands: (e.g., triphenylphosphine)

    Bases: (e.g., potassium carbonate)

    Solvents: (e.g., toluene, ethanol)

Major Products: The major products formed from these reactions are biaryl compounds , which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In organic chemistry, 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid is used as a reagent in the synthesis of complex molecules through Suzuki–Miyaura coupling reactions .

Biology and Medicine: This compound can be utilized in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form biaryl structures makes it a valuable tool in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in the synthesis of biaryl compounds makes it essential for the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid in Suzuki–Miyaura coupling reactions involves several key steps:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Fluoro-5-methoxyphenylboronic acid
  • 5-Fluoro-2-(methoxymethoxy)phenylboronic acid

Uniqueness: 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid is unique due to the presence of two fluorine atoms and a methoxy group, which can influence its reactivity and the properties of the resulting biaryl compounds. This makes it particularly valuable in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

[5-fluoro-2-[(3-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXTUAJFEOPZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2=CC(=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655860
Record name {5-Fluoro-2-[(3-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-53-8
Record name {5-Fluoro-2-[(3-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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